molecular formula C17H17N3O B11606389 N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide CAS No. 537019-05-9

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide

Cat. No.: B11606389
CAS No.: 537019-05-9
M. Wt: 279.34 g/mol
InChI Key: FSYMRXSQDDJBTA-UHFFFAOYSA-N
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Description

N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position and a propanamide-linked phenyl ring at the 2-position. This structure confers unique physicochemical and biological properties, making it a candidate for therapeutic and biochemical applications. Its synthesis typically involves coupling reactions between functionalized imidazo[1,2-a]pyridine intermediates and propanamide derivatives under catalytic conditions .

Properties

CAS No.

537019-05-9

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C17H17N3O/c1-3-16(21)18-14-8-4-7-13(10-14)15-11-20-9-5-6-12(2)17(20)19-15/h4-11H,3H2,1-2H3,(H,18,21)

InChI Key

FSYMRXSQDDJBTA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)C

solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Chemical Reactions Analysis

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. It has been shown to act as a cyclin-dependent kinase inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions lead to various biological effects, including inhibition of cell proliferation and modulation of neurotransmitter activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Core Structure Substituents/R-Groups Key Functional Groups
Target Compound Imidazo[1,2-a]pyridine 8-methyl, 3-phenylpropanamide Amide, methyl, phenyl
ZINC000023754543 Imidazo[1,2-a]pyridine 6-methyltetrahydropyrimidin-5-yl, (imidazo[1,2-a]pyridin-2-yl)methyl Pyrimidine, amide, imidazole
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Imidazo[1,2-a]pyridine 8-bromo, 4-fluoro, benzamide Bromo, fluoro, benzamide
Diethyl 8-cyano-7-(4-nitrophenyl)-...dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 8-cyano, 7-(4-nitrophenyl), diethyl ester Nitro, cyano, ester
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine Imidazo[1,2-a]pyridine 3,4-dimethoxyphenyl, phenethyl, 8-amine Methoxy, amine, phenethyl
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methyl)benzenamine Imidazo[1,2-a]pyridine 4-fluorophenyl, 6-methyl, benzylamine Fluoro, methyl, amine

Key Observations :

  • Halogen Substitution : Bromo () and fluoro () substituents improve metabolic stability and lipophilicity, whereas the target’s methyl group offers steric bulk without electronic effects.
  • Amide vs. Ester Linkages : The propanamide group in the target compound provides hydrogen-bonding capacity, contrasting with ester groups (), which are more hydrolytically labile.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (LogP) Hydrogen Bond Donors/Acceptors Spectral Features (IR/NMR)
Target Compound Not reported Estimated ~2.8 1/3 Amide C=O stretch (~1650 cm⁻¹, IR)
Diethyl 8-cyano-7-(4-nitrophenyl)-...dicarboxylate 243–245 ~3.5 0/6 Nitro stretch (~1520 cm⁻¹, IR)
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine Not reported ~3.2 2/5 Methoxy δ ~3.8 ppm (¹H NMR)
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Not reported ~3.7 1/4 Bromo δ ~7.5 ppm (¹³C NMR)

Key Observations :

  • The target compound’s amide group likely improves aqueous solubility compared to aromatic esters () but reduces it relative to amine derivatives ().
  • Halogenated analogs () exhibit higher LogP values, suggesting greater membrane permeability.

Table 3: Comparative Bioactivity Data

Compound Name Target/Activity IC50/EC50 (µM) Binding Interactions
ZINC000023754543 Metalloproteinase II inhibition Not reported H-bonds: Gly 310 (3.20 Å), Thr 342 (2.52 Å)
Target Compound Not reported Hypothesized H-bonding via amide carbonyl
8-Aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines Antitrypanosomal activity <1.0 Pd-catalyzed Suzuki coupling enhances potency
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methyl)benzenamine Antibacterial/antifungal 12–25 Fluoro group enhances membrane penetration

Key Observations :

  • The target compound’s amide group may mimic the pyrimidine moiety in ZINC000023754543, enabling similar H-bond interactions with proteases .

Biological Activity

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide (CAS Number: 1799256-11-3) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17N3O
  • Molecular Weight : 291.3 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine moiety, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cyclin-dependent Kinase Inhibition : Preliminary studies suggest that this compound may act as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating the cell cycle and has implications in cancer therapy .
  • Anticancer Activity : The presence of the imidazo[1,2-a]pyridine structure is linked to anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Antitumor Effects

Several studies have evaluated the antitumor effects of compounds related to this compound:

  • Case Study 1 : A derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values comparable to established chemotherapeutics like doxorubicin .

Hypolipidemic Activity

Research indicates that related compounds have shown hypolipidemic effects:

  • Case Study 2 : A similar compound reduced cholesterol levels by 37% and triglycerides by 50% in rodent models after 14 days of treatment . While direct data on this compound is limited, these findings suggest a potential for lipid-lowering properties.

Comparative Analysis

The following table summarizes the biological activities and effects of this compound compared to related compounds:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAntitumorTBDPotential CDK inhibitor
Related Compound AHypolipidemicTBDReduced cholesterol by 37%
DoxorubicinAntitumor~0.5Standard chemotherapy

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